molecular formula C11H7F2NO3 B13702877 Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13702877
M. Wt: 239.17 g/mol
InChI Key: LCJCQVLPFIVJDJ-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H7F2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

methyl 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

LCJCQVLPFIVJDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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